molecular formula C7H7BrN2O B14846369 1-(3-Amino-4-bromopyridin-2-YL)ethanone

1-(3-Amino-4-bromopyridin-2-YL)ethanone

Cat. No.: B14846369
M. Wt: 215.05 g/mol
InChI Key: NZBJNLIYNFICNW-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromopyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 3rd position and a bromine atom at the 4th position on the pyridine ring, along with an ethanone group at the 2nd position

Preparation Methods

The synthesis of 1-(3-Amino-4-bromopyridin-2-YL)ethanone typically involves multiple steps:

    Bromination: The starting material, 3-amino-2-pyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4th position.

    Acylation: The brominated intermediate is then subjected to acylation using ethanoyl chloride or another acylating agent to introduce the ethanone group at the 2nd position.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3-Amino-4-bromopyridin-2-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-4-bromopyridin-2-YL)ethanone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Amino-4-bromopyridin-2-YL)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which affects its reactivity and biological activity.

    1-(3-Amino-2-bromopyridin-4-yl)ethanone: Positional isomer with different substitution pattern, leading to distinct chemical properties.

    1-(3-Amino-4-chloropyridin-2-yl)ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(3-amino-4-bromopyridin-2-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-4(11)7-6(9)5(8)2-3-10-7/h2-3H,9H2,1H3

InChI Key

NZBJNLIYNFICNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1N)Br

Origin of Product

United States

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